1-chloro-3-ethyl-5-Isoquinolinamine
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Overview
Description
1-chloro-3-ethyl-5-Isoquinolinamine is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the first position, an ethyl group at the third position, and an amine group at the fifth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-3-ethyl-5-Isoquinolinamine can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of copper-catalyzed tandem reactions of ortho-bromoaryl ketones with terminal alkynes and acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-chloro-3-ethyl-5-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Isoquinoline amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-chloro-3-ethyl-5-Isoquinolinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-ethyl-5-Isoquinolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-Chloroisoquinoline: Similar structure but lacks the ethyl and amine groups.
3-Ethylisoquinoline: Similar structure but lacks the chlorine and amine groups.
5-Aminoisoquinoline: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness: 1-chloro-3-ethyl-5-Isoquinolinamine is unique due to the presence of all three functional groups (chlorine, ethyl, and amine) on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11ClN2 |
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Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-3-ethylisoquinolin-5-amine |
InChI |
InChI=1S/C11H11ClN2/c1-2-7-6-9-8(11(12)14-7)4-3-5-10(9)13/h3-6H,2,13H2,1H3 |
InChI Key |
YEMHRMQKXDYXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC=C2N)C(=N1)Cl |
Origin of Product |
United States |
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